molecular formula C12H18ClNO2S B13194921 2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride

2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride

Cat. No.: B13194921
M. Wt: 275.80 g/mol
InChI Key: DHZDKJSQJRQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is an organic compound that features a pyrrolidine ring substituted with a sulfonylmethyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE typically involves the following steps:

    Formation of the sulfonylmethyl intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile, such as sodium methoxide, to form the sulfonylmethyl intermediate.

    Substitution reaction: The sulfonylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the desired product.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is unique due to the presence of both the pyrrolidine ring and the sulfonylmethyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO2S.ClH/c1-10-4-6-12(7-5-10)16(14,15)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H

InChI Key

DHZDKJSQJRQVLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.